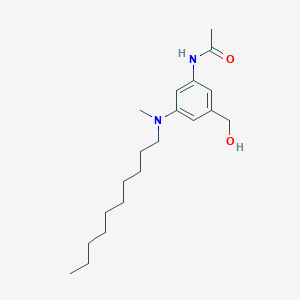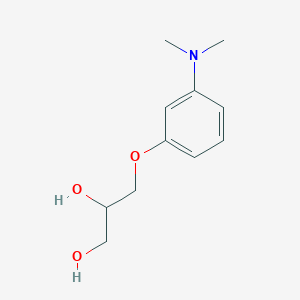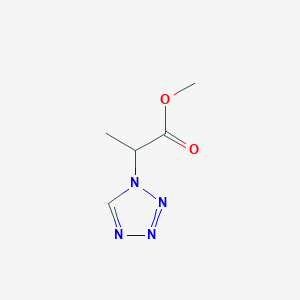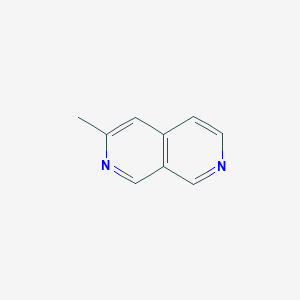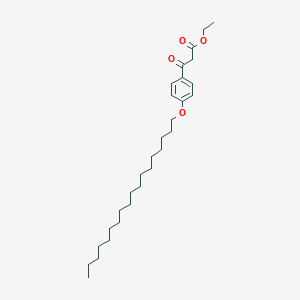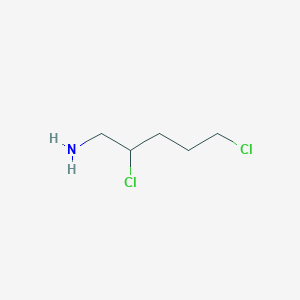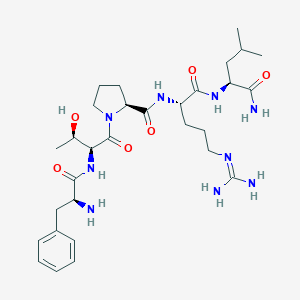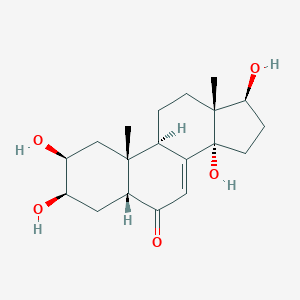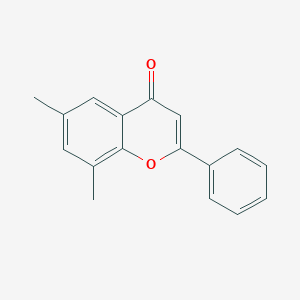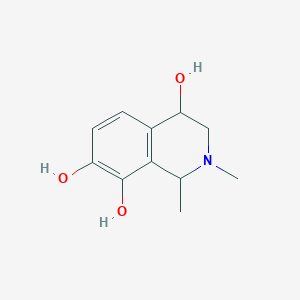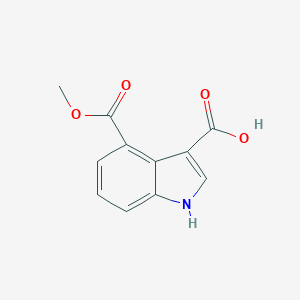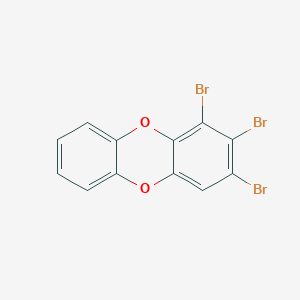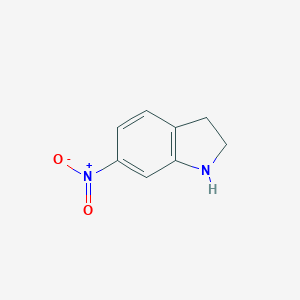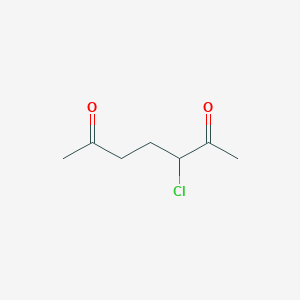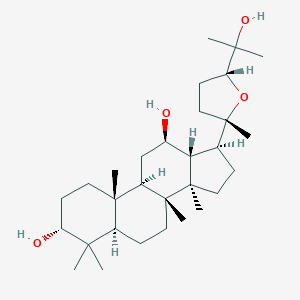
(20S,24R)-20,24-Epoxydammarane-3alpha,12beta,25-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epipyxinol, also known as (20S,24R)-20,24-Epoxydammarane-3α,12β,25-triol, is a derivative of pyxinol. Pyxinol is an active metabolite of ginsenosides, which are compounds found in ginseng. 3-Epipyxinol exhibits various pharmacological activities, making it a compound of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Epipyxinol involves the modification of pyxinol. One common method includes the epoxidation of pyxinol at specific positions to yield 3-Epipyxinol. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of 3-Epipyxinol can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Epipyxinol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 3-Epipyxinol, each with unique pharmacological properties .
Scientific Research Applications
3-Epipyxinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-Epipyxinol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. By binding to the p65 and p50 subunits of NF-κB, 3-Epipyxinol prevents the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Pyxinol: The parent compound from which 3-Epipyxinol is derived.
Betulafolienetriol oxide I: Another derivative with similar structural features.
(24R)-20,24-Epoxy-5α-dammarane-3α,12β,25-triol: A structurally related compound.
Uniqueness: 3-Epipyxinol is unique due to its specific epoxidation pattern, which imparts distinct pharmacological properties. Its ability to inhibit NF-κB activation sets it apart from other similar compounds, making it a valuable candidate for anti-inflammatory and anti-cancer research .
Properties
CAS No. |
19942-05-3 |
|---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1 |
InChI Key |
DOAJFZJEGHSYOI-GSMCXXRNSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


